molecular formula C26H23NO5 B11035445 (1Z)-8-methoxy-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1Z)-8-methoxy-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11035445
M. Wt: 429.5 g/mol
InChI Key: ULIQPMTZSZGCRU-UNOMPAQXSA-N
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Description

(1Z)-8-methoxy-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that combines elements of chromen and pyrroloquinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-8-methoxy-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common route starts with the preparation of the chromen-3-yl acetic acid derivative, which is then coupled with a pyrroloquinoline precursor under specific conditions to form the final product. Key steps include:

    Formation of Chromen-3-yl Acetic Acid: This involves the reaction of chromen derivatives with acetic anhydride in the presence of a catalyst.

    Coupling Reaction: The chromen-3-yl acetic acid is then reacted with a pyrroloquinoline derivative in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(1Z)-8-methoxy-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (1Z)-8-methoxy-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and as a potential therapeutic agent.

Medicine

In medicine, this compound is being investigated for its potential use in the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features allow for the design of polymers and other materials with specific functionalities.

Mechanism of Action

The mechanism of action of (1Z)-8-methoxy-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Oxo-2H-chromen-3-yl)acetic acid: A simpler chromen derivative with similar structural features.

    Pyrroloquinoline quinone (PQQ): A compound with a similar pyrroloquinoline core but different functional groups.

Uniqueness

What sets (1Z)-8-methoxy-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one apart is its combination of chromen and pyrroloquinoline structures, which imparts unique chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler analogs.

Properties

Molecular Formula

C26H23NO5

Molecular Weight

429.5 g/mol

IUPAC Name

(3Z)-6-methoxy-9,11,11-trimethyl-3-[2-oxo-2-(2-oxochromen-3-yl)ethylidene]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C26H23NO5/c1-14-13-26(2,3)27-23-17(14)10-16(31-4)11-18(23)19(24(27)29)12-21(28)20-9-15-7-5-6-8-22(15)32-25(20)30/h5-12,14H,13H2,1-4H3/b19-12-

InChI Key

ULIQPMTZSZGCRU-UNOMPAQXSA-N

Isomeric SMILES

CC1CC(N2C3=C1C=C(C=C3/C(=C/C(=O)C4=CC5=CC=CC=C5OC4=O)/C2=O)OC)(C)C

Canonical SMILES

CC1CC(N2C3=C1C=C(C=C3C(=CC(=O)C4=CC5=CC=CC=C5OC4=O)C2=O)OC)(C)C

Origin of Product

United States

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